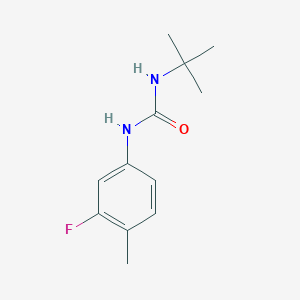![molecular formula C19H20ClF3N2O B4284434 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4284434.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea is a complex organic compound characterized by its chloro, trifluoromethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and chloro groups. The trifluoromethyl group is introduced through specific fluorination reactions, while the urea moiety is formed through a reaction between an amine and an isocyanate.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions. The process involves the use of catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of different halogenated or alkylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
N-[2-chloro-5-(trifluoromethyl)phenyl]propionamide
Uniqueness: N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-propylphenyl)ethyl]urea stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[1-(4-propylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N2O/c1-3-4-13-5-7-14(8-6-13)12(2)24-18(26)25-17-11-15(19(21,22)23)9-10-16(17)20/h5-12H,3-4H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLXMAYDLWJOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-4-[(3-CHLOROPHENYL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2,4-dichlorobenzyl)urea](/img/structure/B4284373.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)

![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![1-(1-Benzylpiperidin-4-yl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284396.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
![4-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4284413.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(1-METHYL-4-PIPERIDYL)UREA](/img/structure/B4284414.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(5-METHYL-2-PYRIDYL)UREA](/img/structure/B4284419.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B4284420.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(3-METHYL-2-PYRIDYL)UREA](/img/structure/B4284427.png)
![N-(3-ISOPROPOXYPROPYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea](/img/structure/B4284445.png)
